

# Application Notes and Protocols for Improving Prime Editing Precision with PolQi1

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## Compound of Interest

Compound Name: PolQi1

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These application notes provide a detailed protocol for utilizing a dual-inhibitor approach to enhance the precision of various prime editing systems. By pharmacologically inhibiting DNA-dependent protein kinase (DNA-PK) and DNA Polymerase Theta (Polθ), researchers can significantly reduce the rates of unintended editing outcomes, such as insertions/deletions (indels) and imprecise edits, thereby increasing the fidelity of prime editing applications. This protocol is intended for researchers, scientists, and drug development professionals familiar with genome engineering techniques.

## Introduction

Prime editing is a versatile genome editing technology that allows for the precise installation of substitutions, insertions, and deletions without requiring double-strand DNA breaks (DSBs) or donor DNA templates.[1][2] While highly precise compared to other methods, prime editing can still generate undesired byproducts, particularly with more efficient systems like PE3, PE5, and the nuclease-based PEn.[3][4][5] These unintended outcomes often arise from the cell's natural DNA repair pathways, specifically the non-homologous end-joining (NHEJ) and alternative end-joining (alt-EJ) pathways.[5][6]

DNA-PK is a critical component of the canonical NHEJ (c-NHEJ) pathway, while Polθ is a key mediator of a major alt-EJ pathway, also known as microhomology-mediated end joining (MMEJ).[3][6] Research has demonstrated that the simultaneous inhibition of both DNA-PK and Polθ can effectively suppress these mutagenic repair pathways.[3][4] This dual-inhibition strategy, referred to here as the "2iPE" (2-inhibitor Prime Editing) protocol, significantly boosts

the precision of multiple prime editing systems across various cell types and genomic loci.[3][4] This protocol specifically details the use of the Polθ inhibitor **PolQi1** in conjunction with a DNA-PK inhibitor (DNA-PKi).

## Data Presentation

The following tables summarize the quantitative effects of the dual inhibitor protocol on prime editing outcomes. Data is compiled from experiments in HEK293T and HeLa cells using various prime editing systems.

Table 1: Effect of DNA Repair Inhibitors on PEn Editing Precision in HEK293T Cells

Target Locus & Edit	Prime Editor	Treatment	Precise Edits (%)	Indels (%)	Other Byproducts (%)	Precision Score <sup>1</sup>
KCNA1 (+1G>C)	PEn	DMSO (Control)	25.1	45.2	5.1	33.3
	PEn	DNA-PKi	40.5	15.1	4.8	67.0
	PEn	DNA-PKi + PolQi1 (2i)	42.3	2.5	3.9	86.9
	PEn	DNA-PKi + PolQi1 + PolQi2 (2+i)	41.8	1.9	3.5	88.6
CDKL5 (+1A>T)	PEn	DMSO (Control)	18.9	38.7	6.3	29.1
	PEn	DNA-PKi	35.1	12.9	5.5	65.6
	PEn	DNA-PKi + PolQi1 (2i)	36.8	3.1	4.7	82.5
	PEn	DNA-PKi + PolQi1 + PolQi2 (2+i)	37.2	2.2	4.1	85.5

<sup>1</sup>Precision Score is calculated as: (Precise Edits / (Precise Edits + Indels + Other Byproducts)) \* 100. Data is representative of findings in published literature. Actual values may vary based on experimental conditions.

Table 2: Effect of DNA Repair Inhibitors on Nickase-Based Prime Editing in HEK293T Cells

Target Locus & Edit	Prime Editor	Treatment	Precise Edits (%)	Indels (%)	Precision Score <sup>1</sup>
PCSK9 (11bp ins)	PE3	DMSO (Control)	20.5	10.2	66.8
PE3	DNA-PKi + PolQ <sub>i</sub> 1 + PolQ <sub>i</sub> 2 (2+i)	21.1	1.8	92.1	
PE5	DMSO (Control)	28.9	1.5	95.1	
PE5	DNA-PKi + PolQ <sub>i</sub> 1 + PolQ <sub>i</sub> 2 (2+i)	29.5	0.8	97.4	
FANCF (+4T>G)	PE3	DMSO (Control)	15.8	8.5	65.0
PE3	DNA-PKi + PolQ <sub>i</sub> 1 + PolQ <sub>i</sub> 2 (2+i)	16.2	1.5	91.5	
PE5	DMSO (Control)	22.4	1.2	94.9	
PE5	DNA-PKi + PolQ <sub>i</sub> 1 + PolQ <sub>i</sub> 2 (2+i)	23.1	0.6	97.5	

<sup>1</sup>Precision Score is calculated as: (Precise Edits / (Precise Edits + Indels)) \* 100. Data is representative of findings in published literature. Actual values may vary based on experimental

conditions.

## Experimental Protocols

This section provides detailed methodologies for applying the dual inhibitor strategy to improve prime editing precision.

## Materials and Reagents

- Cell Lines: HEK293T (ATCC: CRL-3216), HeLa (ATCC: CCL-2), or other relevant human cell lines.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Prime Editor Plasmids: Plasmids encoding the desired prime editor (e.g., pCMV-PEmax, pU005\_PEn\_v1).
- pegRNA and sgRNA Plasmids: Plasmids for expressing the prime editing guide RNA (pegRNA) and, if applicable, the nicking sgRNA (for PE3/PE5 systems).
- Transfection Reagent: Lipofectamine 3000 (Thermo Fisher Scientific) or equivalent.
- DNA-PK Inhibitor: AZD7648 (Selleckchem, Cat# S8613) or equivalent.
- Polθ Inhibitor: **PolQi1** (Synthesized as per WO2021028643 or available from specialized vendors).
- DMSO: Anhydrous, for inhibitor stock solutions.
- Genomic DNA Extraction Kit: DNeasy Blood & Tissue Kit (QIAGEN) or equivalent.
- PCR reagents: High-fidelity DNA polymerase for amplicon sequencing.
- Next-Generation Sequencing (NGS) platform and analysis software: (e.g., Illumina MiSeq, CRISPResso2).

## Protocol for Dual Inhibition in Plasmid-Based Prime Editing

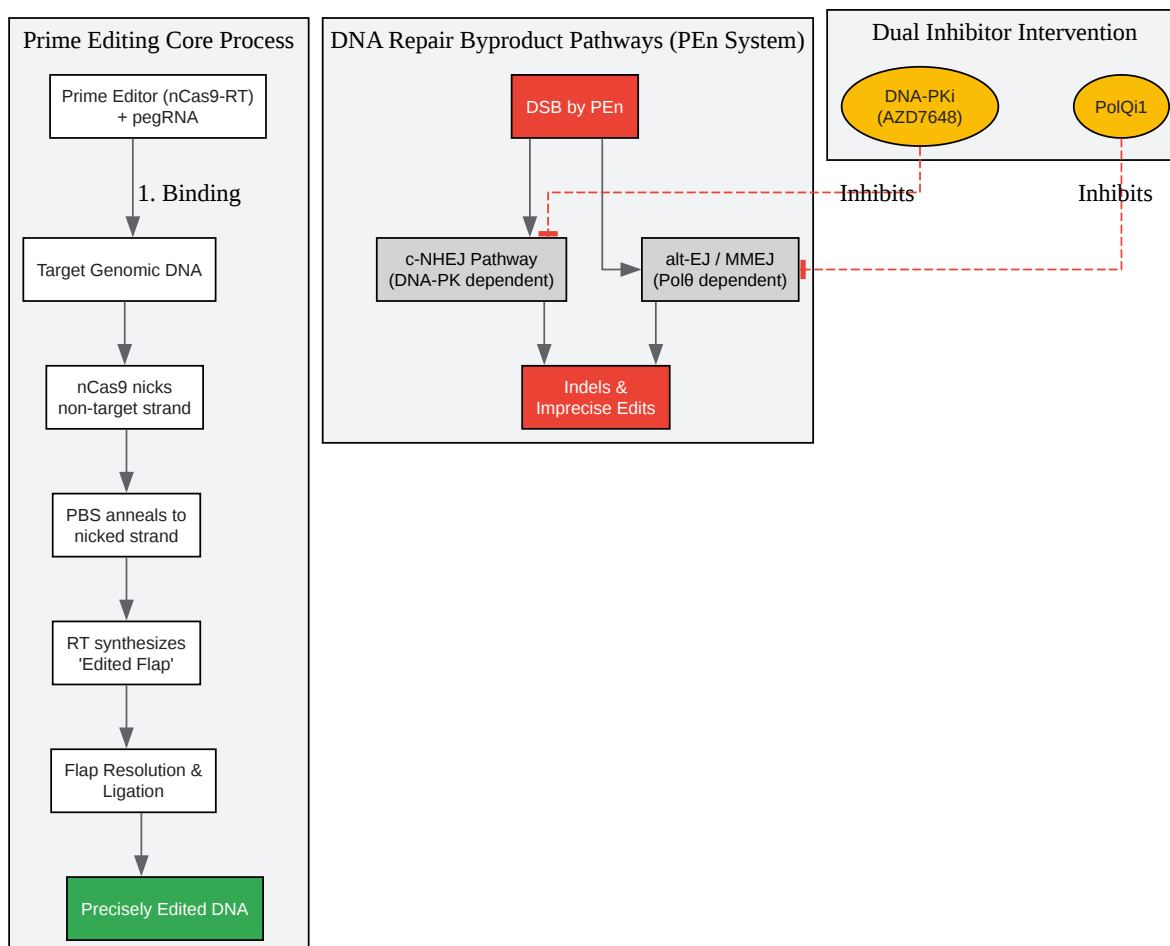
- Cell Seeding:
  - 24 hours prior to transfection, seed  $1.5 \times 10^5$  HEK293T cells per well in a 24-well plate to ensure 70-90% confluency at the time of transfection.
- Inhibitor Preparation and Pre-treatment:
  - Prepare stock solutions of DNA-PKi (e.g., 10 mM AZD7648) and **PolQi1** in DMSO.
  - On the day of transfection, dilute the inhibitors in pre-warmed culture medium to the final working concentrations. Recommended final concentrations are:
    - DNA-PKi (AZD7648): 1  $\mu$ M
    - **PolQi1**: 3  $\mu$ M
  - Aspirate the old medium from the cells and add the medium containing the inhibitors (or DMSO for control wells).
  - Incubate the cells for 2-4 hours prior to transfection.
- Transfection:
  - Prepare the transfection complexes according to the manufacturer's protocol (e.g., Lipofectamine 3000). For a single well of a 24-well plate, use:
    - Prime Editor Plasmid: 500 ng
    - pegRNA Plasmid: 250 ng
    - nicking sgRNA Plasmid (for PE3/PE5): 83 ng
  - Add the transfection complexes dropwise to the cells in the inhibitor-containing medium.
- Post-Transfection Incubation and Genomic DNA Extraction:

- Incubate the cells for 72 hours at 37°C and 5% CO<sub>2</sub>. The medium containing the inhibitors should remain on the cells for the entire duration.
- After 72 hours, aspirate the medium, wash the cells with PBS, and lyse them.
- Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
- Analysis of Editing Outcomes:
  - Amplify the target genomic locus using high-fidelity PCR.
  - Submit the PCR amplicons for Next-Generation Sequencing (NGS).
  - Analyze the sequencing data using software such as CRISPResso2 in prime editing mode to quantify the percentage of precise edits, indels, and other byproducts.

## Visualizations

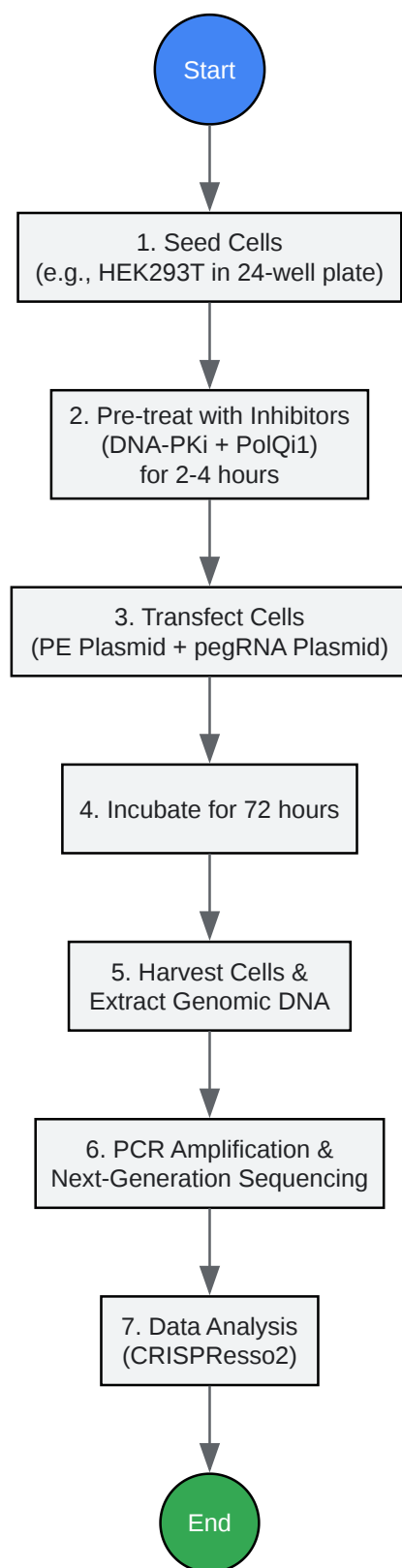
### Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and workflows described in this protocol.



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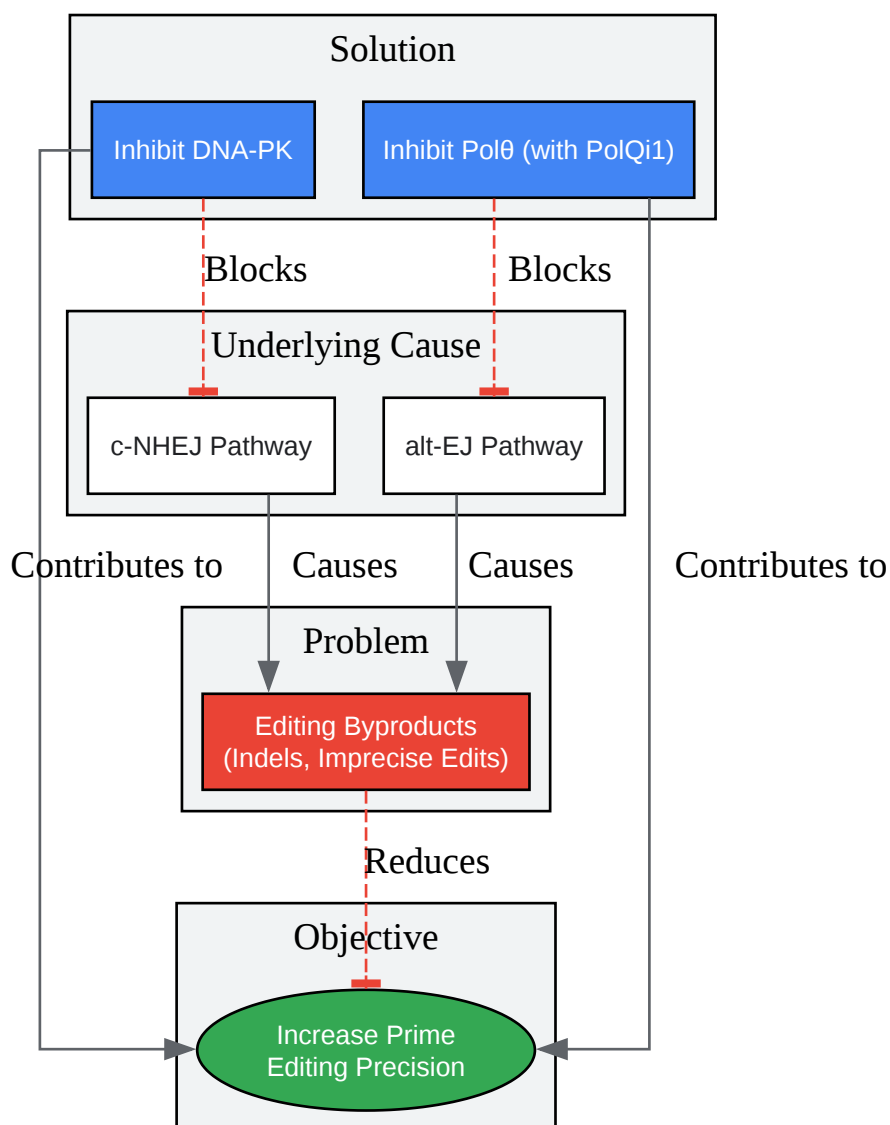
Caption: Mechanism of Prime Editing and DNA repair pathway inhibition.



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Caption: Experimental workflow for the 2iPE protocol.





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